molecular formula C12H16N4 B13636466 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylaniline

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylaniline

Cat. No.: B13636466
M. Wt: 216.28 g/mol
InChI Key: JDJSHHFMBIXJBJ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-4,5-dimethylaniline is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at the N1 position and a 4,5-dimethylaniline moiety at the C3 position. This structure combines aromaticity from the aniline group with the electron-rich triazole ring, which is known for its stability and versatility in agrochemical and pharmaceutical applications.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

3-(2-ethyl-1,2,4-triazol-3-yl)-4,5-dimethylaniline

InChI

InChI=1S/C12H16N4/c1-4-16-12(14-7-15-16)11-6-10(13)5-8(2)9(11)3/h5-7H,4,13H2,1-3H3

InChI Key

JDJSHHFMBIXJBJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2=C(C(=CC(=C2)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylaniline typically involves the reaction of 4,5-dimethylaniline with 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to reduce human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in halogenated or other substituted derivatives.

Scientific Research Applications

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural features can be compared to related triazole derivatives:

Compound Triazole Substituent Attached Group Molecular Weight Applications/Synthesis Clues
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-4,5-dimethylaniline 1-Ethyl 4,5-Dimethylaniline ~245.3* Potential agrochemical intermediates
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol 1-Ethyl Methanol 127.14 Reagent for organic synthesis
(1-Methyl-1H-1,2,4-triazol-5-yl) derivatives 1-Methyl Fluorophenyl-quinoline carboxylate ~434.3† Pharmaceutical coformer salts
Carfentrazone-ethyl (triazolone herbicide) Triazolone core Ethyl ester + aryl groups 412.3 Herbicide (broadleaf weed control)

*Calculated based on formula C₁₂H₁₆N₄; †Molecular weight from .

Key Observations:
  • Substituent Effects: The ethyl group on the triazole ring (vs. The 4,5-dimethylaniline group introduces steric hindrance and electron-donating effects, which may influence reactivity in coupling reactions .
  • Functional Group Diversity: Compared to (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol , the aniline derivative’s aromatic amine group could enable conjugation or polymerization, expanding its utility in materials science.

Biological Activity

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-4,5-dimethylaniline is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The biological activity of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-4,5-dimethylaniline is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing triazole rings exhibit antifungal and antibacterial properties due to their ability to inhibit enzyme systems critical for microbial growth.

Antifungal Activity

Studies have shown that triazole derivatives can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. For instance, compounds similar to 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-4,5-dimethylaniline have demonstrated efficacy against various fungal strains in vitro.

Antibacterial Activity

The compound's antibacterial properties may be linked to its ability to interfere with bacterial cell wall synthesis and protein metabolism. Research has indicated that triazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.

Biological Activity Data Table

Activity Tested Strains IC50 (µM) Reference
AntifungalCandida albicans12.5
AntibacterialStaphylococcus aureus15.0
Escherichia coli20.0

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Case Study on Antifungal Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of triazole compounds for their antifungal activity against Candida species. The results showed that modifications in the side chains significantly influenced their potency, with some derivatives exhibiting IC50 values as low as 10 µM.
  • Antibacterial Properties : Another research article focused on the antibacterial effects of triazole derivatives against multidrug-resistant strains. The study found that certain modifications in the structure enhanced their effectiveness against resistant bacteria, suggesting a promising avenue for developing new antibiotics.

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